
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile, also known as FMPP, is a chemical compound that belongs to the family of phenylpropanoids. It is a synthetic compound that has been widely used in scientific research due to its unique properties. FMPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 105-107°C.
Mécanisme D'action
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile acts as a ligand for various receptors in the brain, including the dopamine receptor, serotonin receptor, and adrenergic receptor. It has been shown to have a high binding affinity for these receptors, which can lead to the activation or inhibition of various signaling pathways. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can also act as an inhibitor of enzymes such as monoamine oxidase, which can affect the levels of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has been shown to have a range of biochemical and physiological effects. It has been reported to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has also been shown to have an anxiolytic effect, reducing anxiety levels in animal models. In addition, 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can also be used as a reference compound for the development of new drugs. However, there are some limitations to the use of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile in lab experiments. It can be toxic at high doses, and its effects on humans are not well understood.
Orientations Futures
There are several potential future directions for research involving 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile. One area of interest is the development of new drugs that target specific receptors in the brain. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can be used as a reference compound for the development of these drugs. Another area of interest is the study of the long-term effects of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile on the brain and body. This could help to determine the safety of using 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile in humans. Finally, 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile could be used as a tool to study the interaction between ligands and receptors in more detail, leading to a better understanding of the mechanisms of action of various compounds.
Méthodes De Synthèse
The synthesis of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile involves the reaction of 4-fluoro-3-methylbenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile as a product. The yield of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has been extensively used in scientific research as a tool to study the mechanism of action of various compounds. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile is a useful compound for studying the interaction between ligands and receptors, as it can bind to a variety of receptors. It has been used to study the binding of ligands to the dopamine receptor, serotonin receptor, and adrenergic receptor.
Propriétés
Numéro CAS |
1342216-46-9 |
|---|---|
Nom du produit |
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile |
Formule moléculaire |
C10H8FNO |
Poids moléculaire |
177.178 |
Nom IUPAC |
3-(4-fluoro-3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clé InChI |
LHALWHGOBSNCBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)F |
Synonymes |
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




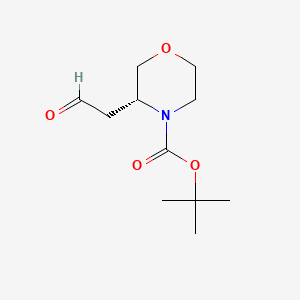
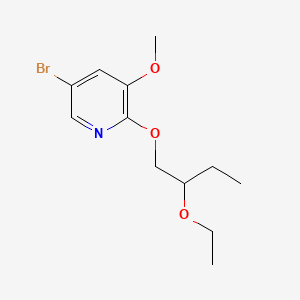
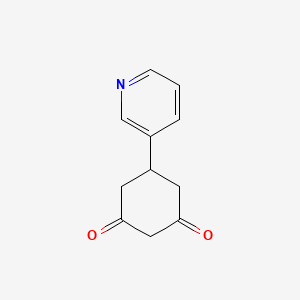
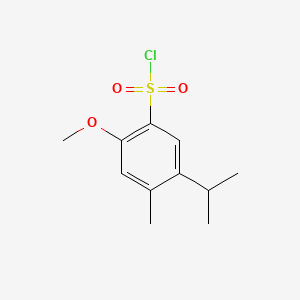
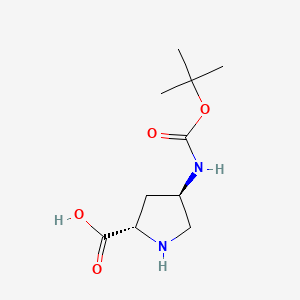
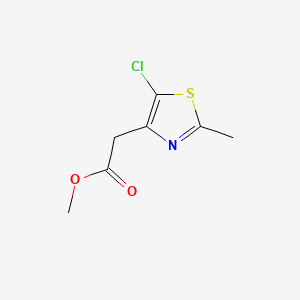
![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

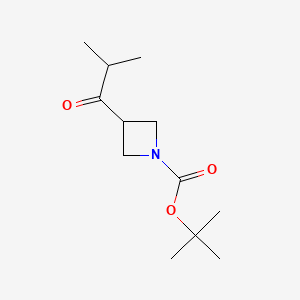

![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)